molecular formula C8H7NO2 B3251273 4-Acetylpicolinaldehyde CAS No. 20857-19-6

4-Acetylpicolinaldehyde

Cat. No.: B3251273
CAS No.: 20857-19-6
M. Wt: 149.15 g/mol
InChI Key: KYAZRIAUJGHNBG-UHFFFAOYSA-N
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Description

4-Acetylpicolinaldehyde is an organic compound with the molecular formula C8H7NO2. It is a yellow liquid with a strong odor and is widely used in the synthesis of various organic compounds. This compound plays a crucial role as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acetylpicolinaldehyde can be synthesized through several methods. One common method involves the oxidation of 4-acetylpyridine using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place in an acidic medium and requires careful control of temperature and reaction time to avoid over-oxidation.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale oxidation processes. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and purity. Industrial production often involves continuous flow reactors to ensure consistent product quality and efficient use of resources .

Chemical Reactions Analysis

Types of Reactions: 4-Acetylpicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form 4-acetylpicolinic acid.

    Reduction: Reduction of this compound can yield 4-acetylpicolinyl alcohol.

    Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Various nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

4-Acetylpicolinaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Acetylpicolinaldehyde involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophiles in biological systems. The aldehyde group in this compound can form covalent bonds with amino groups in proteins, leading to modifications that affect protein function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

4-Acetylpicolinaldehyde can be compared with other similar compounds such as:

    Picolinaldehyde: Lacks the acetyl group, making it less reactive in certain chemical reactions.

    4-Acetylpyridine: Lacks the aldehyde group, limiting its use in reactions that require an aldehyde functionality.

    4-Formylpyridine: Similar structure but lacks the acetyl group, affecting its reactivity and applications.

Uniqueness: The presence of both acetyl and aldehyde groups in this compound makes it a versatile intermediate in organic synthesis. Its dual functionality allows it to participate in a wide range of chemical reactions, making it valuable in the synthesis of complex molecules .

Properties

IUPAC Name

4-acetylpyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-6(11)7-2-3-9-8(4-7)5-10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAZRIAUJGHNBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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